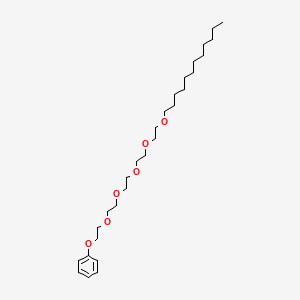
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms and an oxygen atom. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphorus center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various alkoxy or aryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane involves its ability to coordinate with metal centers and participate in various chemical reactions. The molecular targets include metal ions and other electrophilic species. The pathways involved often include nucleophilic attack on the phosphorus center, leading to the formation of new bonds and the release of by-products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di-tert-butyl-2-methoxy-1,3,2-diazaphosphinane
- 1,3-Di-tert-butyl-2-phenoxy-1,3,2-diazaphosphinane
Uniqueness
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is unique due to the presence of the ethoxy group, which can influence its reactivity and stability compared to its methoxy and phenoxy counterparts. The tert-butyl groups provide significant steric hindrance, making it less prone to certain types of reactions, thereby enhancing its stability in various chemical environments.
Eigenschaften
CAS-Nummer |
55342-79-5 |
|---|---|
Molekularformel |
C13H29N2OP |
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
1,3-ditert-butyl-2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C13H29N2OP/c1-8-16-17-14(12(2,3)4)10-9-11-15(17)13(5,6)7/h8-11H2,1-7H3 |
InChI-Schlüssel |
KQHIBEFVOMLBBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1N(CCCN1C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
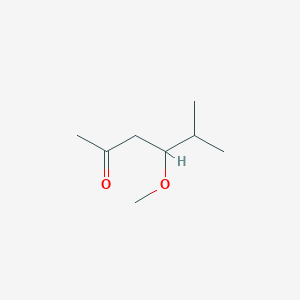
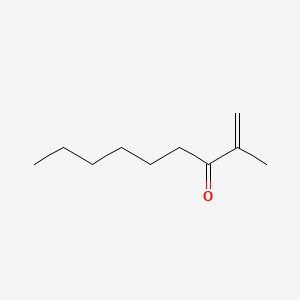
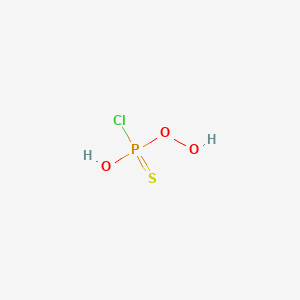
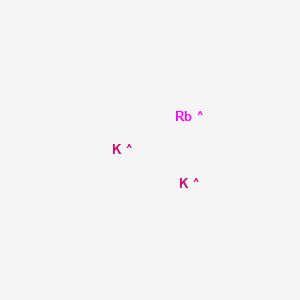


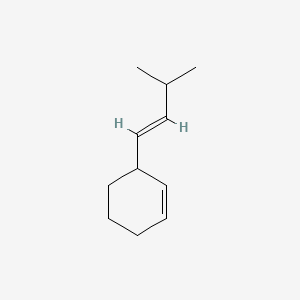

![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
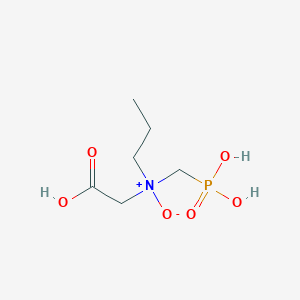

methanone](/img/structure/B14646401.png)
